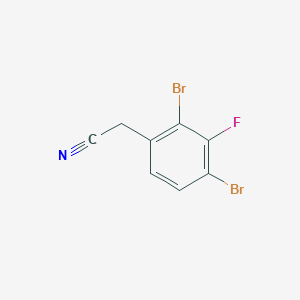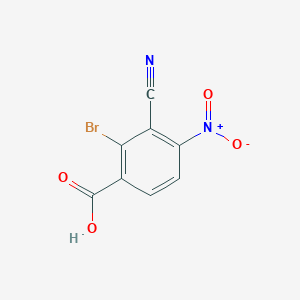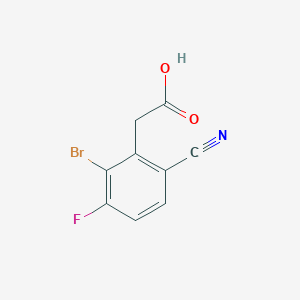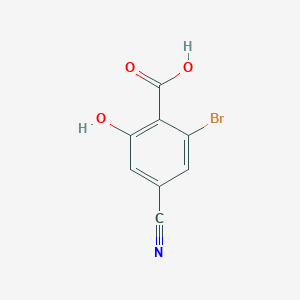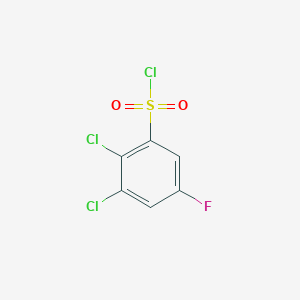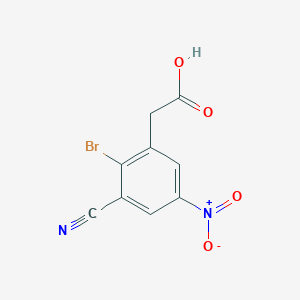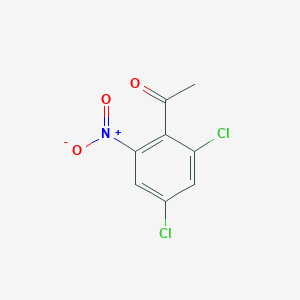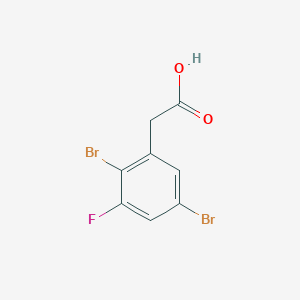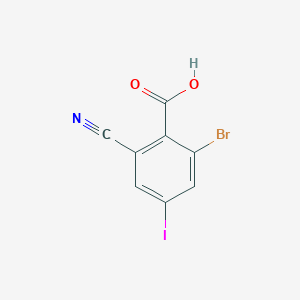
2-Brom-5-chlor-3-fluorbenzaldehyd
Übersicht
Beschreibung
2-Bromo-5-chloro-3-fluorobenzaldehyde is a chemical compound used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These benzoxaboroles are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .
Synthesis Analysis
The synthesis of 2-Bromo-5-chloro-3-fluorobenzaldehyde can be achieved by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . This compound may also be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl, or vinyl substituents at the 1-position .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-chloro-3-fluorobenzaldehyde is C7H4BrFO . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .Chemical Reactions Analysis
Infrared (IR) spectroscopy serves as an effective tool for characterizing compound and solvent interactions. Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-chloro-3-fluorobenzaldehyde include a molecular weight of 203.01 , a melting point of 51-56 °C , and solubility in methanol . It is a white to light yellow solid .Wissenschaftliche Forschungsanwendungen
Infrarotspektroskopie
2-Brom-5-chlor-3-fluorbenzaldehyd: ist wertvoll in der Infrarotspektroskopie (IR), einer gängigen Technik zur Charakterisierung von Verbindungen. Die spektralen Daten der Verbindung können analysiert werden, um ihre konformationelle Struktur und ihr Verhalten in verschiedenen Lösungsmitteln zu verstehen . Dies ist entscheidend für die Identifizierung von funktionellen Gruppen und das Verständnis molekularer Wechselwirkungen.
Pharmazeutische Chemie
In der pharmazeutischen Chemie werden Derivate von Benzaldehyd, wie z. B. This compound, verwendet, um Verbindungen zu entwickeln, die die Sauerstoffaffinität im menschlichen Hämoglobin erhöhen oder Sichelerythrozyten hemmen können. Diese Derivate haben ein potenzielles therapeutisches Anwendungsspektrum bei der Behandlung von Krankheiten wie Sichelzellanämie .
Pflanzenschutzmittel und Agrochemikalien
Die Derivate der Verbindung werden auch bei der Synthese von Agrochemikalien eingesetzt. Ihre Eigenschaften können so angepasst werden, dass Substanzen entstehen, die gegen eine Vielzahl von Schädlingen und Krankheiten wirken, die Nutzpflanzen befallen, und so zur landwirtschaftlichen Industrie beitragen .
Materialwissenschaften
This compound: dient als Vorstufe bei der Synthese von Materialien wie 5-Fluor-3-substituierten Benzoxaborolen. Diese Materialien werden als molekulare Rezeptoren, Bausteine in der Kristalltechnik und Komponenten im molekularen Imprinting verwendet. Sie spielen eine bedeutende Rolle bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften .
Farbstoffe und Pigmente
Diese Verbindung ist bei der Produktion von Farbstoffen und Pigmenten von entscheidender Bedeutung. Ihre chemische Struktur ermöglicht die Synthese von Farbstoffen, die in verschiedenen Industrien eingesetzt werden, darunter Textilien und Tinten. Die Fähigkeit, eine breite Palette von Farben und Farbtönen zu erzeugen, ist für diese Sektoren unerlässlich .
Entwicklung von Biosensoren
Die Verbindung wird zur Herstellung von Biosensoren verwendet, insbesondere zum Nachweis von α-Hydroxycarbonsäuren. Diese Biosensoren finden Anwendung in der medizinischen Diagnostik und Umweltüberwachung, wo sie einen schnellen und genauen Nachweis spezifischer Substanzen ermöglichen .
Koordinationschemie
In der Koordinationschemie kann This compound als Ligand wirken, um Komplexe mit Metallen zu bilden. Diese Komplexe werden wegen ihrer einzigartigen Eigenschaften und möglichen Anwendungen in der Katalyse und Materialwissenschaft untersucht .
Geschmacksstoffe und Kosmetika
Schließlich werden die Derivate dieser Verbindung zur Formulierung von Geschmacksstoffen für Lebensmittel und Düften für Kosmetika verwendet. Die Fähigkeit, eine Vielzahl von aromatischen Verbindungen zu synthetisieren, macht sie in diesen Industrien wertvoll .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that halogenated benzaldehydes, such as this compound, are commonly employed in pharmaceutical chemistry and in the chemical industry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes, and as ligands in metal coordination chemistry .
Mode of Action
It’s known that the chemical reactivity of halogenated benzaldehydes is concentrated around the halogen atoms and the aldehyde group in their structure . The bromine atom on the benzene ring can undergo a Suzuki coupling reaction under the catalysis of palladium with organoboronic acids .
Biochemical Pathways
It’s known that 2-bromo-5-fluorobenzaldehyde, a similar compound, can be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl, or vinyl substituents at the 1-position . These compounds are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .
Pharmacokinetics
It’s known that the compound is air sensitive and should be stored in a cool, dry, and well-ventilated place .
Result of Action
It’s known that halogenated benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes . Further, substituted chalcones obtained by using benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-chloro-3-fluorobenzaldehyde. For instance, it’s known that the compound is air sensitive and should be stored in a cool, dry, and well-ventilated place . The compound is also soluble in methanol , which could influence its action and efficacy.
Eigenschaften
IUPAC Name |
2-bromo-5-chloro-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPKWBURKZJGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



